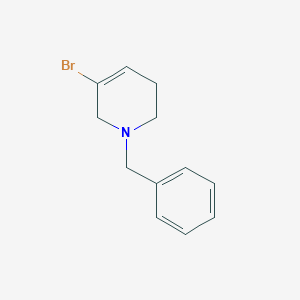

1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-5-bromo-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-7H,4,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHMQSKRHZDSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=C1)Br)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678068 | |

| Record name | 1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159982-62-3 | |

| Record name | 1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine

Introduction

The 1,2,5,6-tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and serving as a versatile intermediate in the synthesis of complex nitrogen-containing heterocycles. The introduction of a bromine atom at the C-3 position, combined with a stable N-benzyl protecting group, yields 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine, a highly valuable building block. The vinyl bromide moiety allows for a wide range of subsequent functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the protected amine and the remaining double bond offer additional sites for chemical modification.

This guide, intended for researchers and professionals in organic synthesis and drug development, provides a comprehensive overview of a reliable and logical synthetic pathway to this target molecule. We will delve into the causality behind the selection of reagents and reaction conditions, present detailed, self-validating protocols, and ground the discussion in established chemical principles.

Retrosynthetic Analysis

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The target vinyl bromide can be envisioned as arising from the allylic bromination of a tetrahydropyridine precursor. This precursor, in turn, is accessible through the selective reduction of a pyridinium salt, which is readily formed from the N-alkylation of pyridine itself. This multi-step strategy relies on robust and well-understood transformations.

Caption: Retrosynthetic pathway for the target molecule.

Synthetic Pathway and Experimental Protocols

The chosen forward synthesis is a three-step process starting from commercially available pyridine and benzyl bromide. Each step is designed for high yield and straightforward purification, making the overall sequence efficient and scalable.

Chemical properties of 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine

An In-Depth Technical Guide to the Chemical Properties of 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine

Introduction

The tetrahydropyridine scaffold is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic molecules with significant biological activity.[1][2] Its prevalence in pharmaceuticals, from antiviral to antidepressant agents, underscores its importance in medicinal chemistry.[2] this compound emerges as a particularly valuable synthetic intermediate within this class. The strategic placement of a vinyl bromide on the tetrahydropyridine ring, combined with the presence of a stable N-benzyl protecting group, offers a versatile platform for complex molecular engineering.

This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and synthetic utility of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this building block for the creation of novel chemical entities. The narrative emphasizes the causality behind experimental design and the strategic application of the molecule's inherent reactivity.

Molecular Identity and Physicochemical Properties

This compound is a solid organic compound whose structure features a tertiary amine, a benzyl protecting group, and a vinyl bromide functional group.[3] These elements dictate its physical and chemical behavior, particularly its solubility and reactivity profile.

| Property | Value | Source |

| CAS Number | 1159982-62-3 | [4][5][6] |

| Molecular Formula | C₁₂H₁₄BrN | [3][4][6] |

| Molecular Weight | 252.15 g/mol | [3][6] |

| Appearance | Solid | [3] |

| Synonyms | 1-benzyl-5-bromo-1,2,3,6-tetrahydropyridine | [5][6] |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | [6] |

| LogP (Computed) | 2.9 - 3.1 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 2 | [6] |

Solubility and Stability: Based on its structure, the compound is expected to be poorly soluble in water but readily soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF). It is generally stable under standard laboratory conditions, though prolonged exposure to light and air should be avoided to prevent potential degradation.

Synthesis and Spectroscopic Characterization

While multiple routes to tetrahydropyridines exist, a common and logical approach to synthesizing the title compound involves the N-benzylation of a pre-existing 3-bromo-1,2,5,6-tetrahydropyridine precursor. This strategy leverages the well-established reactivity of secondary amines with benzyl halides.

References

A Technical Guide to the Spectroscopic Characterization of 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data required for the unambiguous identification and characterization of 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine. As a potentially valuable intermediate in medicinal chemistry and drug development, understanding its structural properties is paramount. This document outlines the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) signatures of the title compound. The interpretation is grounded in fundamental principles and comparison to the parent structure, 1-benzyl-1,2,3,6-tetrahydropyridine. Detailed, field-proven protocols for data acquisition are provided, ensuring researchers can confidently validate their synthetic outcomes.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a substituted tetrahydropyridine derivative. The core structure consists of a six-membered nitrogen-containing heterocycle, functionalized with a benzyl group on the nitrogen atom and a bromine atom at the C3 position of the ring. The presence of the electronegative bromine atom significantly influences the electronic environment of the neighboring protons and carbons, a key feature that is readily distinguishable in NMR spectroscopy.

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄BrN | [1] |

| Molecular Weight | 252.15 g/mol | [2] |

| Exact Mass | 251.031 Da | [2] |

The numbering scheme used for spectral assignment is presented in the diagram below.

Caption: Molecular structure of this compound.

Part 2: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for elucidating the structure of this molecule. The predicted spectrum is complex in the aliphatic region due to diastereotopic protons and spin-spin coupling, but key reporters, such as the vinyl proton and the proton geminal to the bromine, provide clear diagnostic signals.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |

| H-Ar (Benzyl) | 7.25 - 7.40 | Multiplet (m) | 5H | Typical range for monosubstituted benzene ring protons. |

| H-4 (Vinyl) | ~5.90 | Broad Singlet (br s) | 1H | Olefinic proton, slightly deshielded by proximity to the bromine at C3. |

| H-7 (Benzylic) | ~3.65 | Singlet (s) | 2H | Methylene protons adjacent to nitrogen and the aromatic ring. |

| H-3 | ~4.50 | Multiplet (m) | 1H | Proton on the same carbon as the electronegative bromine, causing a significant downfield shift. |

| H-2 | ~3.10 - 3.30 | Multiplet (m) | 2H | Methylene protons adjacent to nitrogen; expected to be diastereotopic. |

| H-5 | ~2.80 | Multiplet (m) | 2H | Allylic methylene protons. |

| H-6 | ~2.60 | Multiplet (m) | 2H | Methylene protons adjacent to nitrogen. |

Experimental Protocol: ¹H NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried sample into a clean, dry vial.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Vortex briefly to ensure complete dissolution.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

-

Instrument Setup (for a 500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

Data Acquisition:

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a standard 90° pulse sequence.

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

Set the relaxation delay (d1) to 2 seconds to allow for full proton relaxation.

-

Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum manually to obtain a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks to determine the relative proton ratios.

-

Analyze the multiplicities to determine coupling patterns.

-

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Part 3: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides crucial information on the carbon skeleton of the molecule. The most diagnostic signal is the carbon atom bearing the bromine, which is expected to be shifted significantly downfield compared to its counterpart in the parent compound.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-Ar (ipso) | ~138.0 | Quaternary aromatic carbon attached to the benzylic group. |

| C-Ar (ortho, meta) | 128.0 - 129.5 | Aromatic CH carbons. |

| C-Ar (para) | ~127.5 | Aromatic CH carbon. |

| C-4 | ~125.0 | Vinyl carbon, deshielded. |

| C-5 | ~120.0 | Vinyl carbon. |

| C-7 (Benzylic) | ~62.0 | Benzylic methylene carbon. |

| C-2 | ~55.0 | Aliphatic carbon adjacent to nitrogen. |

| C-6 | ~50.0 | Aliphatic carbon adjacent to nitrogen. |

| C-3 | ~45.0 | Diagnostic Signal: Carbon attached to bromine, shifted downfield by the inductive effect. |

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup:

-

Use the same lock and shim settings from the ¹H NMR experiment.

-

Switch the probe to the ¹³C channel.

-

-

Data Acquisition:

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover 0 to 200 ppm.

-

The number of scans will be significantly higher than for ¹H NMR (e.g., 1024 to 4096 scans) depending on the sample concentration.

-

A relaxation delay of 2-5 seconds is standard.

-

-

Data Processing:

-

Process the FID with a Fourier transform.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

-

Part 4: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum will be characterized by C-H, C=C, C-N, and C-Br vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3050 - 3030 | C-H Stretch | Aromatic C-H |

| 2950 - 2800 | C-H Stretch | Aliphatic C-H |

| ~1650 | C=C Stretch | Alkene |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1100 | C-N Stretch | Tertiary Amine |

| 750 - 700 | C-H Bend | Monosubstituted Benzene |

| 650 - 550 | C-Br Stretch | Alkyl Bromide |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue soaked in isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount (1-2 drops of a concentrated solution or a few milligrams of solid) of the sample directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Collect Spectrum: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with isopropanol after analysis.

Part 5: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. For this compound, the most telling feature will be the isotopic pattern of the molecular ion due to the presence of bromine.

Expected Mass Spectrum (Electron Ionization - EI)

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 251 and m/z 253 . This is the classic isotopic signature for a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). The peak at m/z 251 corresponds to the exact mass of the C₁₂H₁₄⁷⁹BrN ion.[2]

-

Key Fragments:

-

m/z 91: A very common and often base peak for benzyl-containing compounds, corresponding to the stable [C₇H₇]⁺ tropylium ion.

-

m/z 172: Corresponds to the loss of the bromine radical, [M - Br]⁺.

-

m/z 160: Corresponds to the loss of the benzyl group, [M - C₇H₇]⁺.

-

Caption: Predicted major fragmentation pathways in EI-Mass Spectrometry.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings:

-

Operate in positive ion mode.

-

Set the capillary voltage (e.g., 3-4 kV) and cone voltage to optimal values for the compound.

-

Set the desolvation gas (N₂) flow and temperature to ensure efficient solvent removal.

-

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. The primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 252/254 .

Conclusion

The structural confirmation of this compound relies on a synergistic interpretation of multiple spectroscopic techniques. The key diagnostic features are:

-

¹H NMR: The downfield signal of the proton at C3 (~4.50 ppm) and the vinyl proton at C4 (~5.90 ppm).

-

¹³C NMR: The signal for the carbon atom bonded to bromine (C3) at approximately 45.0 ppm.

-

IR: The presence of C=C (alkene and aromatic), C-N, and C-Br stretching vibrations.

-

MS: The characteristic 1:1 isotopic pattern of the molecular ion at m/z 251/253 and the formation of a prominent tropylium ion fragment at m/z 91.

By following the detailed protocols and comparing the acquired data to these predicted signatures, researchers and drug development professionals can confidently verify the identity, purity, and structure of this compound.

References

1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine: A Strategic Intermediate for Advanced Pharmaceutical Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its unique architecture, combining a versatile vinyl bromide moiety for cross-coupling reactions with a stable N-benzyl protecting group on a privileged tetrahydropyridine core, makes it an invaluable intermediate for the synthesis of complex molecular targets. This guide provides an in-depth analysis of its synthesis, core reactivity, and strategic application in drug development. We will explore detailed, field-proven protocols for key transformations such as Suzuki-Miyaura and Mizoroki-Heck reactions, explain the causal mechanisms behind experimental choices, and illustrate its utility through a practical, multi-step synthetic case study. This document is intended for researchers and drug development professionals seeking to leverage this powerful intermediate to accelerate the discovery of novel therapeutics.

The Strategic Value of this compound

The Tetrahydropyridine Scaffold: A Privileged Structure in Medicinal Chemistry

Nitrogen-containing heterocycles are foundational components of modern pharmaceuticals. An analysis of FDA-approved drugs reveals that a majority of unique small-molecule drugs incorporate a nitrogen heterocycle.[1] Among these, the piperidine and its unsaturated analog, tetrahydropyridine, are frequently employed due to their favorable physicochemical properties and their ability to present substituents in a well-defined three-dimensional space. This allows for precise interactions with biological targets such as G-protein coupled receptors (GPCRs) and enzymes. The benzoylpiperidine fragment, for example, is a known privileged structure in the design of atypical antipsychotic agents that target serotoninergic and dopaminergic receptors.[2] The tetrahydropyridine core serves as a rigid scaffold that can be strategically functionalized to explore structure-activity relationships (SAR) effectively.

Core Physicochemical Properties and Structural Features

This compound (CAS No: 1159982-62-3) is a solid compound whose strategic utility is derived from its distinct structural components.[3][4] The N-benzyl group serves as a robust protecting group, preventing unwanted side reactions at the nitrogen atom while offering the possibility of straightforward deprotection via hydrogenolysis in later synthetic stages. The vinyl bromide provides a reactive handle for a wide array of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling.

| Property | Value | Source |

| CAS Number | 1159982-62-3 | [3][5][6] |

| Molecular Formula | C₁₂H₁₄BrN | [3][4][7] |

| Molecular Weight | ~252.15 g/mol | [4][7] |

| Appearance | Solid | [4] |

| Purity | Typically >95% | [4] |

| Topological Polar Surface Area | 3.2 Ų | [7] |

| LogP | 3.109 | [7] |

Table 1: Key Physicochemical Properties

Rationale for Use: A Trifecta of Synthetic Utility

The power of this intermediate lies in the synergy of its three core features:

-

The Tetrahydropyridine Core: A proven scaffold for introducing drug-like properties.

-

The N-Benzyl Group: A stable, easily removable protecting group that directs reactivity away from the nitrogen.

-

The Vinyl Bromide: An ideal electrophile for palladium-catalyzed reactions, enabling the introduction of diverse aryl, heteroaryl, and alkenyl substituents at the C3 position.

This combination allows chemists to build molecular complexity rapidly and efficiently, making it a cornerstone intermediate for constructing libraries of novel compounds for high-throughput screening and lead optimization.

Synthesis of the Intermediate

While this compound is commercially available, understanding its synthesis provides insight into its stability and potential impurities. A common and logical approach involves the selective bromination of a suitable precursor.

Proposed Synthetic Pathway

A plausible synthesis begins with the N-benzylation of 4-piperidone, followed by the formation of a vinyl triflate and subsequent bromination, or direct bromination of an enamine intermediate. A more direct route involves the bromination of 1-benzyl-1,2,5,6-tetrahydropyridine.

Detailed Experimental Protocol: Allylic Bromination

This protocol describes the final, critical step of the synthesis. The choice of N-Bromosuccinimide (NBS) is causal; it is a reliable source of electrophilic bromine that is particularly effective for allylic bromination, minimizing side reactions compared to elemental bromine.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-Benzyl-1,2,3,6-tetrahydropyridine (1.0 eq) in a suitable aprotic solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 eq). The reaction vessel should be equipped with a magnetic stirrer and protected from light to prevent radical side reactions.

-

Initiation: Add a radical initiator, such as a catalytic amount of azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.

Core Reactivity and Key Transformations

The vinyl bromide functionality is the epicenter of this intermediate's reactivity, serving as a linchpin for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds, pairing the vinyl bromide with an organoboron reagent.[8] This reaction is prized for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based byproducts.[9]

The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle. The base is critical as it activates the boronic acid partner, forming a more nucleophilic boronate species that facilitates the key transmetalation step.[8]

This protocol is optimized for coupling our intermediate with a generic arylboronic acid. The choice of PdCl₂(dppf) as a catalyst is deliberate; the dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes both oxidative addition and reductive elimination steps.[9]

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)·CH₂Cl₂) (2-5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 10:1 THF/H₂O or Dioxane/H₂O).[9]

-

Reaction Execution: Heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting bromide is consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to obtain the desired 3-aryl-1-benzyl-1,2,5,6-tetrahydropyridine product.

Palladium-Catalyzed Mizoroki-Heck Reaction

The Mizoroki-Heck reaction facilitates the coupling of the vinyl bromide with an alkene, forming a new, substituted alkene.[10] This reaction is a cornerstone of C-C bond formation and is instrumental in synthesizing complex polycyclic and conjugated systems.[11]

The Heck reaction also operates on a Pd(0)/Pd(II) cycle. A key difference from the Suzuki coupling is the final step, where a β-hydride elimination from the alkyl-palladium intermediate regenerates the alkene product and forms a palladium-hydride species. A base is required to regenerate the Pd(0) catalyst from this species.[12]

This protocol describes the coupling of the intermediate with an acrylate, a common electron-deficient alkene partner. The choice of a phosphine-free catalyst system with a base like triethylamine is a classic and effective setup for this transformation.[10][13]

Step-by-Step Methodology:

-

Reagent Preparation: To a flask charged with this compound (1.0 eq), add the alkene (e.g., methyl acrylate, 1.5 eq), a palladium source such as Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%), and optionally a phosphine ligand like triphenylphosphine (2-10 mol%).

-

Solvent and Base: Add a polar aprotic solvent such as DMF or acetonitrile, followed by an organic base like triethylamine (Et₃N) (2.0 eq).

-

Reaction Execution: Heat the sealed reaction vessel to 80-120°C. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: After completion, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate). Wash with water to remove the triethylammonium bromide salt and any excess DMF.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude material is then purified by flash column chromatography to yield the coupled product.

Application in Drug Development: A Synthetic Case Study

To illustrate the practical utility of our intermediate, we present a hypothetical synthesis of a novel antagonist for the 5-HT₂ₐ receptor, a target relevant to antipsychotic drug action.[2] This synthesis leverages a Suzuki coupling to install a key pharmacophoric element.

In this workflow, the intermediate is first coupled with 4-fluorophenylboronic acid, installing a moiety known to be important for 5-HT₂ₐ receptor affinity.[2] The subsequent hydrogenation serves two purposes: it reduces the double bond to form the saturated piperidine ring and simultaneously removes the N-benzyl protecting group (hydrogenolysis). The resulting secondary amine is then free for alkylation with a more complex side chain to complete the synthesis of the final drug candidate. This multi-step sequence highlights how the intermediate's built-in functionalities can be exploited in a logical and efficient manner.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its reagents.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-impermeable gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid dust formation and inhalation of vapors or dust. Avoid contact with skin and eyes.[14]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[14]

-

Spills: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill. Collect the material in a suitable, closed container for disposal. Prevent entry into drains.[14]

Always consult the full Safety Data Sheet (SDS) before use.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in drug discovery. Its robust and versatile nature, underpinned by the privileged tetrahydropyridine scaffold and the reactive vinyl bromide handle, empowers chemists to rapidly access novel and diverse chemical matter. The reliable and high-yielding nature of its participation in cornerstone reactions like the Suzuki-Miyaura and Mizoroki-Heck couplings ensures its place as a high-value intermediate. By understanding the principles and protocols outlined in this guide, researchers can effectively integrate this compound into their synthetic programs, accelerating the path toward the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. echemi.com [echemi.com]

- 4. 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine | CymitQuimica [cymitquimica.com]

- 5. 1159982-62-3|1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine|BLD Pharm [bldpharm.com]

- 6. This compound - CAS:1159982-62-3 - 奔旗商城-科研物资一站式采购平台 [benqii.com]

- 7. Page loading... [guidechem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. Heck Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

Topic: Potential Applications of 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine in Medicinal Chemistry

An In-depth Technical Guide

Foreword: The Strategic Value of Privileged Scaffolds

In the landscape of modern drug discovery, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets through the strategic modification of their peripheral functional groups. The 1,2,5,6-tetrahydropyridine core is one such esteemed scaffold, found in numerous natural products and clinically approved drugs.[1] Its utility is rooted in its conformational flexibility and its ability to present substituents in a well-defined three-dimensional space, mimicking the key interaction domains of endogenous ligands. This guide focuses on a particularly versatile derivative: 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine, a building block that combines the foundational tetrahydropyridine core with a strategically placed reactive handle—the vinyl bromide—offering a gateway to vast and diverse chemical space.

The Compound in Focus: Structure and Inherent Reactivity

This compound is a synthetic intermediate whose value lies in the orthogonal reactivity of its key features:

-

The Tetrahydropyridine Core: Provides the foundational three-dimensional structure common to many bioactive molecules, particularly those targeting the central nervous system (CNS).[2]

-

The N-Benzyl Group: A robust protecting group for the nitrogen atom, preventing unwanted side reactions during synthesis. It can be readily removed in later steps to allow for further derivatization or to reveal a secondary amine, which may be critical for biological activity.

-

The 3-Bromo Substituent: This vinyl bromide is the molecule's primary reactive center. It is an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the facile and controlled introduction of a wide array of chemical moieties.

This combination makes the compound a powerful platform for generating libraries of analogues for structure-activity relationship (SAR) studies.[2][3]

Foundational Synthesis: A Validated Protocol

The synthesis of this compound requires a multi-step approach that is both logical and reproducible. The causality behind this specific sequence is to first establish the core protected ring system and then introduce the key reactive handle.

Experimental Protocol: Synthesis and Characterization

Objective: To synthesize this compound from commercially available 1-benzyl-3-piperidinone.

Step 1: Enol Ether Formation (Protection)

-

Rationale: To create a reactive intermediate that directs the subsequent bromination to the desired C3 position.

-

Procedure:

-

Dissolve 1-benzyl-3-piperidinone (1.0 eq) in anhydrous toluene.

-

Add pyrrolidine (1.5 eq) and a catalytic amount of p-toluenesulfonic acid.

-

Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude enamine.

-

Step 2: Bromination

-

Rationale: Introduction of the bromine atom at the C3 position. N-Bromosuccinimide (NBS) is an effective and easily handled source of electrophilic bromine.

-

Procedure:

-

Dissolve the crude enamine from Step 1 in anhydrous tetrahydrofuran (THF) and cool to 0 °C in an ice bath.

-

Add a solution of N-Bromosuccinimide (NBS) (1.1 eq) in THF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Step 3: Elimination

-

Rationale: To generate the C3-C4 double bond, forming the tetrahydropyridine ring and the vinyl bromide functionality.

-

Procedure:

-

Dissolve the crude product from Step 2 in a suitable solvent such as methanol.

-

Add a base, for example, sodium methoxide (1.5 eq), and stir the mixture at room temperature for 6 hours.

-

Monitor the reaction by LC-MS. Upon completion, neutralize with a weak acid and remove the solvent under reduced pressure.

-

Step 4: Purification and Validation

-

Rationale: To isolate the pure target compound and confirm its identity and purity. This is a critical self-validating step.

-

Procedure:

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and concentrate to afford this compound as a solid or oil.

-

Confirm the structure and purity using NMR spectroscopy and mass spectrometry.

-

Data Presentation: Expected Analytical Data

Table 1: Characterization Data for this compound

| Analysis | Expected Result |

| Molecular Formula | C₁₂H₁₄BrN |

| Molecular Weight | 252.15 g/mol [4] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), 6.05 (t, J=3.8 Hz, 1H, =CH), 3.62 (s, 2H, N-CH₂-Ph), 3.15 (q, J=2.8 Hz, 2H), 2.75 (t, J=5.6 Hz, 2H), 2.35 (m, 2H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 137.8, 129.3, 128.6, 127.4, 124.5, 118.2, 62.1, 57.8, 51.5, 27.9 |

| Mass Spec (ESI+) | m/z 252.0, 254.0 [M+H]⁺ (Characteristic 1:1 isotopic pattern for Bromine) |

Gateway to Complexity: Key Synthetic Applications

The true power of this scaffold lies in its utility as a substrate for carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are the cornerstone of modern medicinal chemistry, enabling the systematic exploration of chemical space around a core structure.

Suzuki-Miyaura Coupling: Access to Aryl and Heteroaryl Derivatives

The Suzuki-Miyaura coupling is arguably the most important transformation for this scaffold. It allows for the introduction of diverse aromatic and heteroaromatic rings, which are fundamental components of many drugs, often serving as key pharmacophores that interact with biological targets.

The following workflow illustrates the logical progression of a typical Suzuki coupling experiment, a self-validating system where each step is designed to ensure the success of the next.

References

A Technical Guide to the Stability and Storage of 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine is a halogenated organic compound that serves as a valuable intermediate in synthetic chemistry. The inherent reactivity of its constituent functional groups—specifically the allylic bromide, the tertiary amine, and the carbon-carbon double bond—necessitates stringent storage and handling protocols to preserve its chemical integrity. This guide provides a comprehensive overview of the compound's stability profile, outlines potential degradation pathways, and establishes detailed protocols for its optimal storage and safe handling to ensure reproducibility and safety in research and development settings.

Chemical & Physical Profile

A precise understanding of the compound's properties is fundamental to its correct handling.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonyms | 1-benzyl-5-bromo-1,2,3,6-tetrahydropyridine | [1][2] |

| CAS Number | 1159982-62-3 | [1][3] |

| Molecular Formula | C₁₂H₁₄BrN | [1][4] |

| Molecular Weight | 252.15 g/mol | [1][4] |

| Physical Form | Solid | [4] |

Chemical Structure

Caption: Chemical structure of this compound.

Intrinsic Stability and Potential Degradation

The stability of this compound is not intrinsically high due to its combination of reactive functional groups. While specific degradation studies on this molecule are not widely published, its reactivity can be expertly inferred from its structure.

Analysis of Key Functional Groups

-

Allylic Bromide: The bromine atom is positioned on a carbon adjacent to a double bond. This configuration makes it an allylic halide. Allylic halides are significantly more reactive than their alkyl halide counterparts due to the resonance stabilization of the resulting allylic carbocation or radical intermediate.[5] This renders the compound susceptible to nucleophilic substitution (SN1/SN2), elimination, and free-radical reactions.[6][7]

-

Tertiary Amine: The nitrogen atom is tertiary and part of a benzylamine moiety. While generally stable, tertiary amines can be susceptible to oxidation, potentially forming N-oxides, especially in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen.

-

Olefinic Double Bond: The C=C double bond is a site of high electron density, making it reactive towards electrophilic addition. It can also be a target for oxidation, which could lead to cleavage of the ring.

Postulated Degradation Pathways

Given the reactive sites, several degradation pathways are plausible under suboptimal storage conditions:

-

Hydrolysis: Exposure to moisture, even atmospheric humidity, can lead to the hydrolysis of the allylic bromide to form the corresponding allylic alcohol, releasing hydrobromic acid (HBr) as a byproduct. This acidic byproduct can, in turn, catalyze further degradation.

-

Oxidation: Atmospheric oxygen can promote the oxidation of the tertiary amine or the double bond, leading to a complex mixture of impurities.

-

Elimination: In the presence of trace bases or upon heating, the compound may undergo elimination of HBr to form a conjugated diene system within the ring.

-

Light-Induced Decomposition: Halogenated organic compounds, particularly reactive ones like allylic bromides, can be sensitive to light.[8] UV radiation can induce homolytic cleavage of the C-Br bond, initiating free-radical chain reactions that lead to polymerization or a variety of undefined byproducts.

Caption: Postulated degradation pathways for the subject compound.

Recommended Storage and Handling Protocols

To mitigate the risks outlined above, a multi-faceted approach to storage and handling is mandatory. These protocols are designed as a self-validating system to ensure compound integrity.

Optimal Storage Conditions

The primary objective is to control the environmental factors that initiate degradation: temperature, atmosphere, light, and moisture.

Table 2: Recommended Storage Conditions

| Parameter | Recommended Condition | Rationale (Causality) |

| Temperature | 2-8°C (Refrigerated) | Reduces the kinetic energy of molecules, significantly slowing the rate of all potential degradation reactions (hydrolysis, elimination, oxidation). |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly preventing oxidative degradation and hydrolysis. |

| Light | Amber Glass Vial / Protect from Light | Prevents photodecomposition by blocking UV and high-energy visible light that can initiate radical reactions.[8] |

| Container | Tightly Sealed Glass Vial with PTFE-lined Cap | Glass is inert. A tight seal with a chemically resistant liner (like PTFE) prevents ingress of moisture/air and is crucial for maintaining an inert atmosphere.[9] |

Step-by-Step Safe Handling Protocol

All work with this compound should be performed in a properly functioning chemical fume hood by personnel trained in handling reactive chemicals.[10][11]

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don all required Personal Protective Equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact; consider heavier gloves for extended handling).

-

Assemble all necessary equipment (spatulas, weighing paper, glassware) inside the fume hood. Avoid using metal spatulas if metallic ion catalysis is a concern.[10]

-

-

Equilibration & Inert Atmosphere Transfer:

-

Remove the sealed container from the refrigerator.

-

Allow the container to warm to ambient temperature before opening . This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

-

If the material is stored under an inert atmosphere, prepare for an inert gas transfer. Flush a new vial or flask with argon or nitrogen.

-

-

Aliquoting:

-

Once at room temperature, briefly open the container inside the fume hood.

-

Quickly weigh the desired amount of the solid onto weighing paper or directly into a tared, inerted receiving vessel.

-

Minimize the time the stock container is open to the atmosphere.

-

-

Resealing and Storage:

-

Wipe the threads of the stock container to ensure a good seal.

-

Before resealing, flush the headspace of the container with argon or nitrogen.

-

Seal the container tightly, wrap the cap with paraffin film for extra security against moisture ingress, and promptly return it to the refrigerator.

-

-

Cleanup:

-

Carefully decontaminate any surfaces, spatulas, or glassware that came into contact with the chemical, following laboratory-specific waste disposal procedures.

-

Dispose of contaminated weighing paper and gloves as solid chemical waste.

-

Wash hands thoroughly after the procedure is complete.

-

Caption: Recommended workflow for handling the compound.

Incompatible Materials

To prevent vigorous or uncontrolled reactions, avoid storing or mixing this compound with the following:

-

Strong Oxidizing Agents: Can react exothermically with the amine or double bond.

-

Strong Bases: Will promote the elimination of HBr, leading to rapid degradation.

-

Strong Nucleophiles: Can readily displace the reactive allylic bromide.

-

Water/Moisture: As detailed, causes hydrolysis. Store away from areas where contact with water is possible.[10]

Conclusion

The long-term stability of this compound is contingent upon strict adherence to proper storage and handling procedures. The compound's reactivity, stemming from its allylic bromide and tertiary amine functionalities, makes it vulnerable to degradation by moisture, air, light, and heat. By implementing the protocols outlined in this guide—specifically refrigerated storage under an inert atmosphere and protection from light—researchers can effectively preserve the compound's purity, ensure the validity of experimental results, and maintain a safe laboratory environment.

References

- 1. Page loading... [guidechem.com]

- 2. 1159982-62-3|1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. 1-Benzyl-4-bromo-1,2,3,6-tetrahydropyridine | CymitQuimica [cymitquimica.com]

- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 6. coconote.app [coconote.app]

- 7. Allylic Bromination Continued | OpenOChem Learn [learn.openochem.org]

- 8. benchchem.com [benchchem.com]

- 9. N N Dimethylbenzylamine Storage Guidelines [sincerechemicals.com]

- 10. SOP: Reactive Chemicals | PennEHRS [ehrs.upenn.edu]

- 11. Pro-Handling of Reactive Chemicals — Policy and Procedure Library [louisville.edu]

N-alkylation of pyridine to form tetrahydropyridine derivatives

An In-Depth Technical Guide to the N-Alkylation of Pyridine for the Synthesis of Tetrahydropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyridine (THP) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3] Its significance is underscored by its presence in clinically approved drugs and its role as a "privileged structure" in drug discovery.[2][4] A primary and versatile route to this valuable heterocyclic system involves a two-step sequence: the N-alkylation of a pyridine precursor to form a pyridinium salt, followed by its partial reduction. This guide provides a comprehensive exploration of this synthetic strategy, delving into the mechanistic underpinnings, a comparative analysis of reduction methodologies, detailed experimental protocols, and the profound applications of the resulting derivatives in modern therapeutic development.

The Foundational Step: N-Alkylation of Pyridine

The journey towards tetrahydropyridine derivatives begins with the activation of the pyridine ring via N-alkylation. This process transforms the neutral, electron-deficient pyridine into a positively charged N-alkylpyridinium salt. This activation is crucial as it significantly lowers the resonance energy of the aromatic ring, making it susceptible to reduction and other nucleophilic additions.[5][6]

Mechanism of N-Alkylation

The core of this reaction is a straightforward nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the pyridine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent, such as an alkyl halide.[7]

Caption: General mechanism of pyridine N-alkylation.

This reaction is most efficient with primary and secondary alkyl halides. Tertiary substrates are generally avoided as they tend to undergo elimination reactions.[7] While alkyl halides are common, other organometallic reagents from lithium, magnesium, and zinc can also be used, though these may introduce complexities like competitive deprotonation or subsequent rearrangements.[8][9]

From Pyridinium Salt to Tetrahydropyridine: Reduction Methodologies

With the pyridinium salt in hand, the critical reduction step can be undertaken. The choice of methodology is paramount as it dictates the regioselectivity and yield of the desired tetrahydropyridine isomer. The most common targets are 1,2,3,6-tetrahydropyridines, which are valuable synthetic intermediates.[10]

Hydride Reductants: The Sodium Borohydride Approach

Sodium borohydride (NaBH₄) is a widely used, mild, and selective reducing agent for pyridinium salts.[11] The reduction typically proceeds via hydride attack at the C2 or C4 position of the pyridinium ring, leading to a mixture of 1,2-dihydropyridine and 1,4-dihydropyridine intermediates.[12][13] Under controlled conditions, the more stable 1,2,3,6-tetrahydropyridine can be isolated as the major product.

Caption: Reduction pathways of pyridinium salts using NaBH₄.

The ratio of the resulting dihydropyridine and tetrahydropyridine products can be influenced by factors such as solvent and temperature, requiring careful optimization for specific substrates.[13]

Catalytic Hydrogenation: A Powerful Alternative

Catalytic hydrogenation offers a robust method for the reduction of pyridinium salts. This can be achieved through traditional hydrogenation with H₂ gas or, more conveniently, via transfer hydrogenation.[6][14]

Transfer Hydrogenation: This technique uses a hydrogen donor molecule, such as the azeotropic mixture of formic acid and triethylamine (HCOOH-Et₃N), in the presence of a transition metal catalyst.[14] Rhodium complexes, like [Cp*RhCl₂]₂, are particularly effective and can exhibit high chemoselectivity, yielding either tetrahydropyridines or the fully saturated piperidines depending on the substitution pattern of the pyridinium ring.[14]

Caption: Workflow for selective transfer hydrogenation.

Asymmetric hydrogenation using chiral catalysts, for instance, Rh-JosiPhos systems, can achieve high enantiomeric excess, providing access to valuable chiral piperidines and their precursors.[5]

Organometallic Addition: Building Complexity

The addition of hard organometallic nucleophiles, particularly Grignard reagents, to pyridinium salts is another powerful strategy. This approach typically results in the formation of dihydropyridine derivatives.[15] While early studies showed a preference for addition at the 2-position, modern methods using chiral copper catalysts can achieve highly regio- and enantioselective 1,4-addition of Grignard reagents, yielding chiral 1,4-dihydropyridines.[16][17][18] These intermediates can then be further elaborated to access a diverse range of substituted tetrahydropyridines.

| Method | Primary Reagent(s) | Key Intermediates | Selectivity & Control | Typical Product(s) |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | 1,2- and 1,4-Dihydropyridines | Solvent and temperature-dependent; can produce mixtures.[12][13] | 1,2,3,6-Tetrahydropyridines |

| Catalytic Hydrogenation | H₂ or HCOOH-Et₃N; Rh, Ir, Pd catalyst | Dihydropyridine, Iminium ion | Catalyst and substrate-dependent; can be highly selective for partial or full reduction.[5][14] | Tetrahydropyridines or Piperidines |

| Organometallic Addition | Grignard Reagents (RMgX), Cu-catalyst | 1,2- or 1,4-Dihydropyridines | Regioselectivity depends on reagent and catalyst; chiral catalysts for enantioselectivity.[15][17] | Substituted Dihydropyridines (precursors to THPs) |

| Table 1: Comparison of Major Reduction Methodologies for N-Alkylpyridinium Salts. |

Applications in Drug Development

The tetrahydropyridine scaffold is a validated pharmacophore, integral to the development of therapeutics across multiple disease areas.[19] Its structural flexibility allows for precise orientation of substituents to interact with biological targets.[2]

Caption: Therapeutic applications stemming from the THP core structure.

-

Neurodegenerative Diseases: The discovery that 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that induces Parkinson's-like symptoms paradoxically catalyzed research into THP derivatives.[1][2] This led to the development of neuroprotective agents, particularly inhibitors of monoamine oxidase (MAO), which are critical enzymes in the metabolism of neurotransmitters.[4]

-

Oncology: Numerous novel N-substituted tetrahydropyridine analogs have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, showing promise as a template for new anticancer drugs.[20][21]

-

Antimicrobial Agents: THP derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria and have the potential to disrupt biofilm formation, a key factor in antibiotic resistance.[2][22]

Validated Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of tetrahydropyridine derivatives.

Protocol 1: Synthesis of N-Benzyl-3-ethylpyridinium Bromide

This protocol describes the formation of the pyridinium salt precursor.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-ethylpyridine (1.0 eq).

-

Solvent: Dissolve the pyridine in a suitable solvent such as anhydrous dichloromethane (CH₂Cl₂).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add benzyl bromide (1.05 eq) dropwise over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. A precipitate will typically form.

-

Workup: Collect the solid product by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting N-benzyl-3-ethylpyridinium bromide salt under vacuum. The product is typically used in the next step without further purification.

Protocol 2: Sodium Borohydride Reduction to N-Benzyl-5-ethyl-1,2,3,6-tetrahydropyridine

This protocol is adapted from established procedures for the reduction of pyridinium ylides and salts.[10][20][21]

-

Setup: Suspend the N-benzyl-3-ethylpyridinium bromide (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise over 30-45 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Stir the reaction vigorously at 0°C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-7 hours.

-

Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by the slow addition of water at 0°C.

-

Extraction: Evaporate the ethanol under reduced pressure. Add water to the residue and extract the aqueous layer three times with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure tetrahydropyridine derivative.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Conclusion

The N-alkylation of pyridines followed by partial reduction is a powerful and highly adaptable strategy for accessing the medicinally vital tetrahydropyridine scaffold. By understanding the underlying mechanisms and carefully selecting the reduction methodology—be it hydride reagents, catalytic hydrogenation, or organometallic addition—researchers can control the reaction's outcome to produce a diverse library of derivatives. The continued exploration of this chemical space promises to yield novel therapeutic agents for a wide range of human diseases, reinforcing the enduring importance of the tetrahydropyridine core in drug discovery.

References

- 1. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. periodicos.ufms.br [periodicos.ufms.br]

- 4. benchchem.com [benchchem.com]

- 5. air.unimi.it [air.unimi.it]

- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 7. Alkylation and acylation of pyridine [quimicaorganica.org]

- 8. Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Reduction of some 1-substituted pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pcliv.ac.uk [pcliv.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. madridge.org [madridge.org]

- 21. Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling with 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This guide provides a detailed protocol and technical insights for the palladium-catalyzed coupling of 1-Benzyl-3-bromo-1,2,5,6-tetrahydropyridine with various aryl and heteroaryl boronic acids. The tetrahydropyridine scaffold is a prevalent motif in pharmaceuticals, and this protocol offers a robust method for its elaboration. We will delve into the reaction mechanism, optimization of key parameters, a step-by-step experimental procedure, and troubleshooting strategies to address common challenges.

Reaction Principle and Mechanism

The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, facilitates the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, using a palladium catalyst and a base.[4][5] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex. For vinyl halides, this step proceeds with retention of stereochemistry.[5]

-

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the Pd(II) complex, displacing the halide. The base is crucial for this step, as it activates the organoboron species.[4]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[4][6]

Key Experimental Parameters & Optimization

The success of the Suzuki-Miyaura coupling with this compound hinges on the careful selection of several key parameters. The vinyl bromide substrate has high reactivity, generally following the trend I > OTf > Br >> Cl.[4]

A. Palladium Catalyst and Ligand: The choice of ligand is critical, as it influences catalytic activity and stability.[1] Bulky, electron-rich phosphine ligands are highly effective as they promote both the oxidative addition and the final reductive elimination steps.[1][4][7]

-

Recommended Systems:

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile, classic catalyst suitable for many vinyl bromides.[8]

-

Pd(OAc)₂ or Pd₂(dba)₃ with a Ligand: Using a Pd(II) or Pd(0) precursor with a separate ligand allows for greater modularity. Biarylphosphine ligands like SPhos or XPhos are excellent choices for challenging couplings, often enabling lower catalyst loadings and milder reaction temperatures.[1][7]

-

-

Rationale: The N-heterocycle in the substrate can potentially coordinate to the palladium center, inhibiting catalysis. Bulky ligands help to create a coordinatively unsaturated and highly reactive palladium species, mitigating this issue.

B. Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[4] The choice of base can significantly impact yield and side reactions.

-

Recommended Bases:

-

K₂CO₃ (Potassium Carbonate): A common, effective, and economical choice.

-

K₃PO₄ (Potassium Phosphate): Often provides superior results, especially for less reactive or sterically hindered substrates.[6]

-

Cs₂CO₃ (Cesium Carbonate): A stronger base that can be effective for difficult couplings, particularly with vinyl chlorides, but may also promote side reactions.[8]

-

-

Causality: A base that is too strong or too weak can be detrimental. For instance, strong bases can accelerate the undesired protodeboronation of the boronic acid.[9] An aqueous solution of the base is often required to facilitate the reaction.

C. Solvent: A solvent system that can dissolve both the organic substrate and the inorganic base is typically required. Degassing the solvent is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Recommended Solvents:

-

Rationale: The presence of water is often essential for the transmetalation step, helping to hydrolyze the boronate ester intermediate and facilitate ligand exchange on the palladium center.

D. Boronic Acid Quality: The purity and stability of the boronic acid coupling partner are paramount. Boronic acids can degrade over time, leading to the formation of boroxines (anhydride trimers) or undergoing protodeboronation.[2][10]

-

Best Practices:

-

Use fresh, high-purity boronic acids.

-

If purity is questionable, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA boronate, which can be purified by chromatography.[5]

-

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Reagents & Equipment:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Pd(PPh₃)₄ (0.03–0.05 equiv, 3-5 mol%)

-

K₂CO₃ (2.0–3.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Schlenk flask or reaction vial with a screw cap and septum

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 267 mg), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol, 276 mg).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(PPh₃)₄ catalyst (0.03 mmol, 35 mg).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total) via syringe. The mixture should be sparged with argon for 15-20 minutes prior to addition.

-

Reaction: Place the flask in a preheated oil bath at 80–100 °C. Stir the reaction vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2–12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

References

- 1. benchchem.com [benchchem.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. youtube.com [youtube.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Protodeboronation - Wikipedia [en.wikipedia.org]

Protocol for the Synthesis of 3-Aryl-1-Benzyl-1,2,5,6-Tetrahydropyridines via a Three-Step Sequential Suzuki Coupling, N-Benzylation, and Selective Reduction Pathway

An Application Note for Drug Development Professionals

Abstract

The 1,2,5,6-tetrahydropyridine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of an aryl group at the 3-position and a benzyl group at the nitrogen atom yields the 3-aryl-1-benzyl-1,2,5,6-tetrahydropyridine framework, a key intermediate for the synthesis of compounds targeting central nervous system (CNS) receptors and other biological targets. This application note provides a detailed, field-proven protocol for the synthesis of this valuable scaffold. The methodology follows a robust and highly adaptable three-step sequence: (1) a palladium-catalyzed Suzuki-Miyaura cross-coupling to forge the critical C-C bond, (2) a direct Sₙ2 quaternization to install the N-benzyl group, and (3) a chemoselective reduction of the resulting pyridinium salt. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic rationale, step-by-step experimental procedures, and critical process insights.

Introduction and Strategic Overview

The synthesis of substituted piperidines and their precursors, such as tetrahydropyridines, is a cornerstone of modern pharmaceutical development. The 3-aryl-tetrahydropyridine moiety, in particular, is of significant interest due to its presence in molecules with demonstrated therapeutic potential. The synthetic strategy detailed herein is designed for efficiency, reliability, and modularity, allowing for the facile introduction of diverse aryl groups through the selection of commercially available boronic acids.

The overall synthetic transformation is depicted below:

Reaction Scheme: Overall Synthesis

This process is logically divided into three distinct, high-yielding stages, each with a clear and well-understood mechanistic basis.

Mechanistic Rationale and Causality

A deep understanding of the underlying reaction mechanisms is critical for successful optimization and troubleshooting. This section explains the causality behind the chosen reagents and conditions for each step.

Step 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The formation of the C(sp²)–C(sp²) bond between the pyridine ring and the aryl substituent is achieved via the Suzuki-Miyaura coupling. This reaction is one of the most powerful and versatile C-C bond-forming methods in modern organic synthesis.[1] The catalytic cycle, shown below, is initiated by the active Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[2]

-

Catalytic Cycle Rationale :

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromopyridine. This is often the rate-determining step and is more favorable for aryl bromides and iodides than for the less reactive aryl chlorides.[3][4]

-

Transmetalation : The aryl group is transferred from the boronic acid to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, CsOH). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the electrophilic palladium center.[5]

-

Reductive Elimination : The two organic ligands (the pyridyl and aryl groups) couple and are expelled from the palladium coordination sphere, forming the desired 3-arylpyridine product and regenerating the active Pd(0) catalyst to continue the cycle.[4]

-

The choice of a palladium source like Bis(triphenylphosphine)palladium(II) dichloride provides a stable precatalyst that is readily reduced to the active Pd(0) species under the reaction conditions.[6] The biphasic toluene-water solvent system is crucial for dissolving both the organic substrates and the inorganic base, facilitating the reaction at the interface.[6]

Step 2: N-Benzylation via Sₙ2 Quaternization

This step involves the formation of a quaternary pyridinium salt through the alkylation of the pyridine nitrogen. The lone pair of electrons on the nitrogen atom of the 3-arylpyridine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide in a classic Sₙ2 reaction. This reaction proceeds readily, converting the neutral pyridine into a positively charged pyridinium salt, which is the necessary precursor for the subsequent selective reduction.

Step 3: Chemoselective Reduction of the Pyridinium Salt

The pyridinium salt is an activated system, susceptible to reduction by mild hydride reagents. Sodium borohydride (NaBH₄) is the ideal choice for this transformation due to its excellent chemoselectivity.[6] It readily reduces the electron-deficient C=N double bonds within the pyridinium ring but does not affect the more electron-rich aromatic rings or other functional groups like esters or ketones under these conditions. The reduction typically proceeds via a 1,2-hydride addition to the C2 position, followed by subsequent protonation and isomerization steps to yield the thermodynamically stable 1,2,5,6-tetrahydropyridine isomer.[6]

Experimental Workflow and Visualization

The overall process from starting materials to the purified final product is outlined in the workflow diagram below. This visualization provides a clear, high-level overview of the entire synthetic sequence.

Caption: High-level workflow for the three-step synthesis.

Detailed Experimental Protocol

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Reagents are hazardous and should be handled with care.

Step 1: Synthesis of 3-Arylpyridine via Suzuki Coupling

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass/Volume |

| 3-Bromopyridine | 158.01 | 10.0 | 1.0 | 1.58 g |

| Arylboronic Acid | - | 11.0 | 1.1 | Varies |

| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 3.0 | 4.15 g |

| (Ph₃P)₂PdCl₂ | 701.90 | 0.1 | 0.01 | 70 mg |

| Toluene | - | - | - | 50 mL |

| Deionized Water | - | - | - | 50 mL |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromopyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (3.0 equiv).[6]

-

Add toluene (50 mL) and deionized water (50 mL) to the flask.

-

Stir the mixture vigorously and purge with nitrogen or argon gas for 15 minutes to degas the solution.

-

Under a positive pressure of nitrogen, add the bis(triphenylphosphine)palladium(II) dichloride catalyst (0.01 equiv).[6]

-

Heat the reaction mixture to reflux (approx. 85-90 °C oil bath temperature) and maintain for 12-16 hours (overnight). The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting 3-bromopyridine spot is consumed.

-

After completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel.

-

Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude 3-arylpyridine can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.

Step 2: Synthesis of 1-Benzyl-3-arylpyridinium Bromide

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass/Volume |

| 3-Arylpyridine | - | 10.0 | 1.0 | Varies |

| Benzyl Bromide | 171.04 | 12.0 | 1.2 | 2.05 g (1.4 mL) |

| Acetonitrile | - | - | - | 50 mL |

Procedure:

-

Dissolve the crude or purified 3-arylpyridine (1.0 equiv) in acetonitrile (50 mL) in a round-bottom flask.

-

Add benzyl bromide (1.2 equiv) dropwise to the solution at room temperature.

-

Heat the mixture to reflux (approx. 82 °C) for 4-6 hours. The formation of a precipitate is often observed as the pyridinium salt is formed.

-

Cool the reaction mixture to room temperature and then place in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials.

-

Dry the resulting pyridinium salt under vacuum. This product is typically of high purity and can be used without further purification.

Step 3: Synthesis of 3-Aryl-1-benzyl-1,2,5,6-tetrahydropyridine

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass/Volume |

| 1-Benzyl-3-arylpyridinium Bromide | - | 10.0 | 1.0 | Varies |

| Sodium Borohydride (NaBH₄) | 37.83 | 30.0 | 3.0 | 1.13 g |

| Methanol (MeOH) | - | - | - | 100 mL |

Procedure:

-

To a 250 mL round-bottom flask, add the 1-benzyl-3-arylpyridinium bromide salt (1.0 equiv) and dissolve it in methanol (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (3.0 equiv) portion-wise over 15-20 minutes.[6] Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction by TLC until the pyridinium salt is consumed.[6]

-

Quench the reaction by slowly adding deionized water (50 mL).

-

Remove the methanol under reduced pressure.

-

Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

-

Purify the final compound by flash column chromatography on silica gel (using a gradient elution, e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to afford the pure 3-aryl-1-benzyl-1,2,5,6-tetrahydropyridine as an oil or solid.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |